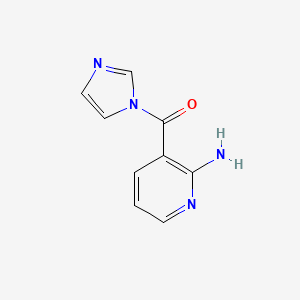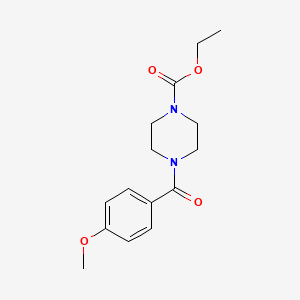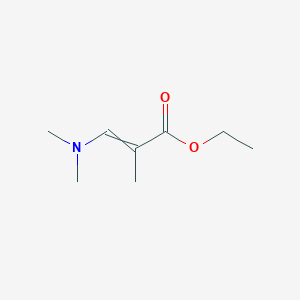
5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide is a phosphorus-containing heterocyclic compound. It is known for its unique structural features and potential applications in various fields of chemistry and industry. The compound is characterized by the presence of a dioxaphosphorinane ring with hydroxy and triphenyl substituents, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of hypophosphorous acid with benzaldehyde. The reaction can be carried out under reflux conditions, where the mixture is heated for a specific duration to facilitate the formation of the desired product. The reaction conditions, such as the ratio of reactants and the temperature, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction pathway and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphorus oxides, while substitution reactions can produce various substituted dioxaphosphorinane derivatives.
Applications De Recherche Scientifique
5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding phosphorus metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide involves its interaction with molecular targets through its hydroxy and triphenyl groups. These interactions can lead to the formation of stable complexes, which can influence various biochemical pathways. The compound’s phosphorus atom plays a key role in its reactivity and ability to form bonds with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2,4,6-triphenyl-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a dioxaphosphorinane ring.
2,4,6-Triphenyl-1,3,5-triazine: Lacks the hydroxy group and has different chemical properties.
Uniqueness
The presence of the hydroxy group further enhances its versatility in chemical reactions and applications .
Propriétés
Numéro CAS |
13474-66-3 |
|---|---|
Formule moléculaire |
C21H19O4P |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
5-hydroxy-2,4,6-triphenyl-1,3,5λ5-dioxaphosphinane 5-oxide |
InChI |
InChI=1S/C21H19O4P/c22-26(23)20(17-12-6-2-7-13-17)24-19(16-10-4-1-5-11-16)25-21(26)18-14-8-3-9-15-18/h1-15,19-21H,(H,22,23) |
Clé InChI |
VXTLIEBHUAJBHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2OC(P(=O)(C(O2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12502358.png)

![Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502373.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12502377.png)

methanone](/img/structure/B12502388.png)

![tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B12502396.png)
![1-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502399.png)
![(S)-2-Chloro-N-[6-methyl-5-[[3-[2-(3-piperidylamino)-4-pyrimidinyl]-2-pyridyl]oxy]-1-naphthyl]benzenesulfonamide](/img/structure/B12502410.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12502422.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12502427.png)

![Tert-butyl 3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12502450.png)
